6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine
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Overview
Description
6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole core substituted with a fluorine atom and a furan ring
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets through a variety of mechanisms, including binding to specific receptors or enzymes, altering cellular processes, or interacting with DNA or RNA molecules . More research is needed to elucidate the precise mechanisms of action.
Biochemical Pathways
Given the structural complexity of the compound, it’s likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action . Future research should focus on elucidating these properties to optimize the compound’s therapeutic potential.
Result of Action
The molecular and cellular effects of F2145-0287’s action are currently unknown. These effects could include changes in cellular signaling, gene expression, or metabolic processes, among others
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like F2145-0287. These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active . Understanding these factors is crucial for optimizing the compound’s use and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a furan-2-ylmethyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the benzothiazole ring or the furan ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the furan ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Potassium carbonate, furan-2-ylmethyl halide, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole or furan derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:
Materials Science: It can be used in the development of organic semiconductors or as a building block for the synthesis of more complex materials.
Chemical Biology: The compound can serve as a probe to study various biological processes, given its potential interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazole: Lacks the amine group, which may affect its biological activity.
6-fluoro-1,3-benzothiazol-2-amine:
N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
Uniqueness
6-fluoro-N-[(furan-2-yl)methyl]-1,3-benzothiazol-2-amine is unique due to the presence of both the fluorine atom and the furan ring, which can enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry, materials science, and chemical biology.
Properties
IUPAC Name |
6-fluoro-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2OS/c13-8-3-4-10-11(6-8)17-12(15-10)14-7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZSRFSCPINHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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